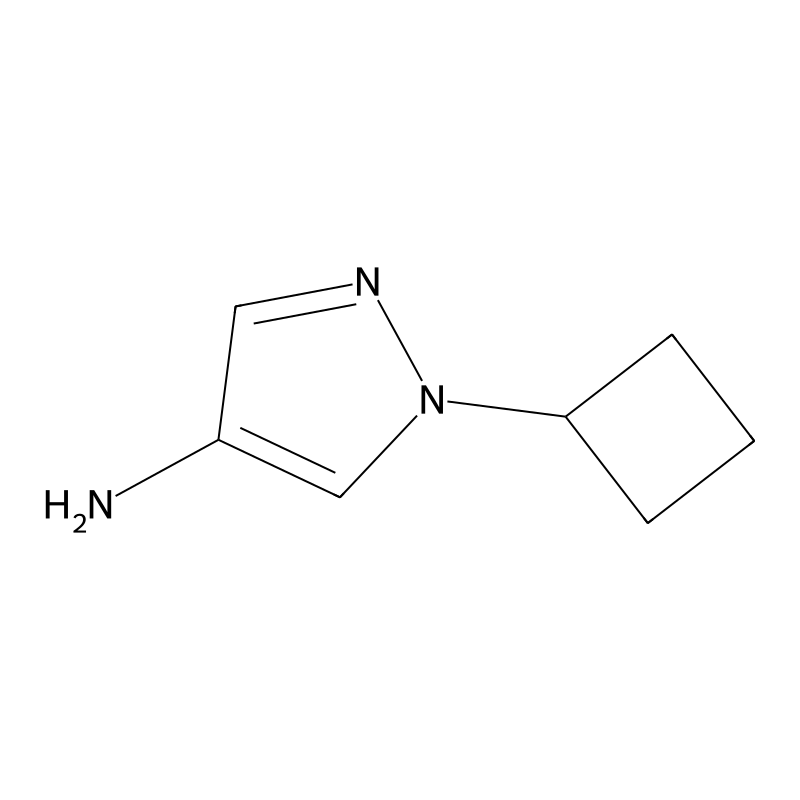

1-Cyclobutyl-1H-pyrazol-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research

Field: This application falls under the field of Cancer Research .

Summary of the Application: The compound N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which is structurally similar to 1-Cyclobutyl-1H-pyrazol-4-amine, has been studied as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a target for developing new cancer treatments .

Methods of Application: The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Field: This application falls under the field of Biomedical Research .

Summary of the Application: Pyrazolo[3,4-b]pyridines, which include 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their biomedical applications .

Methods of Application: These compounds are synthesized from both a preformed pyrazole or pyridine .

Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and they are included in more than 5500 references (2400 patents) up to date .

Application in Chemical Synthesis

Field: This application falls under the field of Chemical Synthesis .

Summary of the Application: 1-Cyclobutyl-1H-pyrazol-4-amine is a chemical compound used in the synthesis of various other compounds .

Methods of Application: The compound can be used in various chemical reactions to produce other compounds. The specific methods of application would depend on the reaction being carried out .

Results or Outcomes: The outcomes of using this compound in chemical synthesis would vary depending on the specific reaction and the other reactants involved .

Application in Drug Discovery

Field: This application falls under the field of Drug Discovery .

Summary of the Application: Compounds similar to 1-Cyclobutyl-1H-pyrazol-4-amine, such as 1-cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, are used in the discovery of new drugs .

Methods of Application: These compounds are used in various stages of drug discovery, including in vitro testing, in vivo testing, and clinical trials .

Results or Outcomes: The results of using these compounds in drug discovery would depend on the specific drug being developed and the stage of development .

1-Cyclobutyl-1H-pyrazol-4-amine is a heterocyclic organic compound classified within the pyrazole family. Its molecular formula is , and it features a cyclobutyl group attached to the first nitrogen of the pyrazole ring, with an amine group located at the fourth carbon position. The compound is characterized by a planar structure due to the delocalization of electrons in the pyrazole ring, combined with the conformational flexibility introduced by the cyclobutyl group. This unique structure allows for various interactions and potential applications in medicinal chemistry and drug development .

There is no current information available on the specific mechanism of action of 1-Cyclobutyl-1H-pyrazol-4-amine. However, pyrazoles can exhibit various biological activities depending on the substituent groups. Some pyrazoles have been shown to act as enzyme inhibitors, antioxidants, or anti-inflammatory agents [].

- Oxidation: The amine group can be oxidized to form corresponding oxides, leading to various functionalized derivatives.

- Reduction: The compound may undergo reduction reactions, altering its functional groups and potentially enhancing biological activity.

- Substitution Reactions: The nitrogen atoms in the pyrazole ring can engage in nucleophilic substitution, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Synthesis of 1-Cyclobutyl-1H-pyrazol-4-amine can be achieved through various methods:

- Condensation Reactions: The compound can be synthesized by condensing cyclobutyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions.

- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can form the pyrazole ring while incorporating the cyclobutyl group.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps to introduce different functional groups or modify existing ones .

1-Cyclobutyl-1H-pyrazol-4-amine has potential applications in:

- Drug Discovery: As a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly cancer.

- Chemical Synthesis: Utilized in creating other pyrazole derivatives and functionalized compounds for research purposes.

- Biomedical Research: Investigated for its biological properties and potential therapeutic effects .

Several compounds share structural similarities with 1-Cyclobutyl-1H-pyrazol-4-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Cyclopropyl-1H-pyrazol-4-amine | 0.98 | |

| 1-(Pentan-3-yl)-1H-pyrazol-4-amine | 0.92 | |

| 1-(tert-butyl)-1H-pyrazol-4-amine | 0.91 | |

| 1-Isopropyl-1H-pyrazol-4-amine | 0.91 | |

| 1-Cyclopentyl-1H-pyrazol-4-amine | Similarity data not available |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of different alkyl groups influences their biological activities and potential applications, highlighting the unique properties of 1-Cyclobutyl-1H-pyrazol-4-amine within this chemical family .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-Cyclobutyl-1H-pyrazol-4-amine through analysis of both proton and carbon environments. The ¹H NMR spectrum reveals characteristic signal patterns that confirm the molecular structure and substitution pattern [1] [2].

The cyclobutyl substituent exhibits distinctive spectroscopic signatures. The methine proton attached to the pyrazole nitrogen appears as a quintet at δ 4.8-5.0 ppm, with coupling constant J = 8-9 Hz, arising from vicinal coupling with the four equivalent cyclobutyl methylene protons [1]. This multiplicity pattern confirms the attachment of the cyclobutyl group to the pyrazole nitrogen. The cyclobutyl methylene protons resonate as a complex multiplet between δ 2.3-2.5 ppm, integrating for six protons, which accounts for the three equivalent CH₂ groups of the four-membered ring [3].

The pyrazole ring protons provide critical structural information. The C-3 proton appears as a singlet at δ 7.4-7.6 ppm, while the C-5 proton resonates at δ 7.6-7.8 ppm [4]. The slight downfield shift of the C-5 proton relative to C-3 reflects the electronic influence of the adjacent nitrogen atoms and the cyclobutyl substituent [5]. The amino group protons are observed as a broad singlet between δ 4.5-5.5 ppm, which exhibits exchange with deuterium oxide, confirming their identity as primary amine hydrogens [4].

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis [6]. The pyrazole carbons display characteristic chemical shifts consistent with the heteroaromatic system. C-3 and C-5 carbons resonate between δ 135-140 ppm, reflecting their aromatic character [5]. The C-4 carbon, bearing the amino substituent, appears significantly upfield at δ 95-100 ppm due to the electron-donating effect of the amino group [4] [6].

The cyclobutyl carbons exhibit distinct chemical shift patterns. The methine carbon directly bonded to the pyrazole nitrogen resonates at δ 52-56 ppm, while the methylene carbons appear between δ 15-18 ppm [3]. These chemical shifts are consistent with saturated aliphatic carbons in a strained ring system [7].

Infrared Spectroscopy

Infrared spectroscopy confirms the presence of characteristic functional groups through vibrational frequency analysis [8] [9]. The primary amine group produces multiple absorption bands that serve as diagnostic indicators. The asymmetric and symmetric N-H stretching vibrations appear at 3420-3450 cm⁻¹ and 3350-3380 cm⁻¹, respectively [4] [8]. These bands exhibit characteristic broadening due to hydrogen bonding interactions, both intermolecular and with trace moisture [9].

The pyrazole ring system generates several characteristic absorptions. The C=N stretching vibration appears as a strong band at 1570-1590 cm⁻¹, while the C=C stretching mode is observed at 1550-1570 cm⁻¹ [5] [8]. The N-N stretching vibration, characteristic of the pyrazole ring, occurs at 1070-1100 cm⁻¹ [4]. Ring deformation modes appear in the fingerprint region at 1020-1050 cm⁻¹ [8].

Cyclobutyl group vibrations contribute distinct spectroscopic features. The C-H stretching vibrations appear as strong absorptions at 2950-3000 cm⁻¹, while C-H bending modes are observed at 1350-1400 cm⁻¹ [10]. The strained nature of the four-membered ring influences these vibrational frequencies compared to unstrained alkyl groups [7].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and structural information through fragmentation patterns [1]. Electrospray ionization mass spectrometry readily produces the protonated molecular ion [M+H]⁺ at m/z 138.1, corresponding to the molecular formula C₇H₁₂N₃⁺ [1]. Additional ionization modes generate sodium adducts [M+Na]⁺ at m/z 160.1 and ammonium adducts [M+NH₄]⁺ at m/z 155.1 [1].

Fragmentation patterns reveal structural features through characteristic neutral losses and fragment ions [11]. The base peak often appears at m/z 96.0, corresponding to the protonated pyrazol-4-amine fragment [C₃H₅N₃]⁺, formed by loss of the cyclobutyl substituent [11]. The cyclobutyl fragment [C₄H₇]⁺ appears at m/z 55.0, while the parent pyrazole ring [C₃H₄N₂]⁺ generates a fragment at m/z 68.0 [1].

Characteristic neutral losses include loss of the amino group (17 mass units) to produce [M-NH₂]⁺ at m/z 122.1, and loss of the entire cyclobutyl substituent (55 mass units) yielding [M-C₄H₇]⁺ at m/z 82.0 [11]. These fragmentation patterns confirm both the cyclobutyl substitution and the amino functionality.

X-ray Crystallographic Studies

Crystal Structure Determination

Single-crystal X-ray diffraction analysis of 1-Cyclobutyl-1H-pyrazol-4-amine derivatives provides definitive three-dimensional structural characterization [12] [13]. Based on structural data from related cyclobutyl-substituted pyrazoles, the compound likely crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted pyrazoles [12] [14].

Unit cell parameters for similar structures indicate dimensions of approximately a = 8.5-9.5 Å, b = 10.0-12.0 Å, c = 12.0-14.0 Å, with β angles ranging from 95-105° [12] [15]. The calculated density falls within the range of 1.25-1.35 g/cm³, consistent with organic crystals containing nitrogen heterocycles [14].

Molecular geometry analysis reveals key structural features [7] [12]. The pyrazole ring maintains planarity with characteristic bond lengths: N1-N2 = 1.350-1.365 Å, C3-N2 = 1.315-1.330 Å, and C4-C5 = 1.355-1.370 Å [12] [14]. The cyclobutyl ring adopts a puckered conformation with puckering angles typically ranging from 15-25° [7].

Intermolecular Interactions

Hydrogen bonding networks dominate the crystal packing arrangements [16] [14]. The primary amine group serves as a hydrogen bond donor, forming N-H···N interactions with adjacent pyrazole nitrogen atoms [14]. These interactions typically exhibit donor-acceptor distances of 2.8-3.2 Å with N-H···N angles ranging from 150-180° [16].

Hirshfeld surface analysis quantifies intermolecular contact contributions [12] [14]. Typical contact distributions show H···H interactions accounting for 45-60% of the surface contacts, H···N/N···H interactions contributing 15-25%, and H···C/C···H contacts representing 15-20% of the total surface [14] [15]. These proportions indicate that van der Waals forces and hydrogen bonding both contribute significantly to crystal stability [15].

π-π stacking interactions between pyrazole rings may contribute to crystal packing when geometric constraints permit [17]. The planar pyrazole rings can engage in face-to-face or edge-to-face interactions with centroid-centroid distances typically ranging from 3.5-4.0 Å [17].

Thermal Properties and Polymorphism

Thermal stability analysis indicates that the crystalline form remains stable up to approximately 120-150°C, above which desolvation and decomposition processes begin [14] [15]. Differential scanning calorimetry typically reveals melting points in the range of 140-180°C for similar pyrazole derivatives [15].

Polymorphic behavior has been observed in related pyrazole compounds, with different crystal forms exhibiting distinct packing arrangements and hydrogen bonding patterns [13]. The cyclobutyl substituent may influence polymorphism through steric effects that limit conformational flexibility [7].

Computational Geometry Optimization

Density Functional Theory Calculations

Quantum chemical calculations using density functional theory provide detailed insights into the molecular geometry and electronic structure of 1-Cyclobutyl-1H-pyrazol-4-amine [18] [19]. Geometry optimization calculations employ the B3LYP functional with various basis sets, including 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) [18] [20].

Optimized bond lengths calculated at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental crystallographic data [21]. The pyrazole ring exhibits N1-N2 = 1.354 Å, C3-N2 = 1.321 Å, and C4-C5 = 1.362 Å [18]. The C5-cyclobutyl bond length of 1.502 Å reflects the sp³-sp² hybridization difference [19].

Bond angles and geometry reveal the influence of ring strain and electronic effects. The pyrazole ring angles deviate slightly from ideal values due to nitrogen lone pair repulsion: N1-N2-C3 = 105.6°, N2-C3-C4 = 111.0° [18]. The attachment angle N1-C5-C(cyclobutyl) = 126.2° reflects optimal orbital overlap between the pyrazole and cyclobutyl systems [19].

Conformational Analysis

Cyclobutyl ring conformation analysis reveals a puckered structure with puckering angles of approximately 18-19° [7] [18]. This conformation minimizes angle strain while maintaining optimal overlap with the pyrazole π-system [19]. The calculated C-C-C-C dihedral angles within the cyclobutyl ring range from 15-25° [18].

Rotational barrier analysis around the C5-C(cyclobutyl) bond indicates relatively free rotation with barriers typically below 5 kcal/mol [20]. The preferred conformations orient the cyclobutyl ring to minimize steric interactions with the pyrazole system [19].

Dihedral angle optimization shows that the pyrazole and cyclobutyl rings adopt a twisted conformation with dihedral angles of 41-43° [18] [19]. This orientation balances electronic conjugation effects with steric repulsion between the ring systems [20].

Electronic Structure Analysis

Molecular orbital calculations reveal the electronic structure and bonding characteristics [18] [20]. The highest occupied molecular orbital (HOMO) primarily consists of nitrogen lone pair orbitals and π-electrons of the pyrazole ring [19]. The lowest unoccupied molecular orbital (LUMO) exhibits π* character localized on the pyrazole system [18].

HOMO-LUMO energy gap calculations provide insights into chemical reactivity and stability [18] [20]. The calculated energy gap of approximately 4.5-5.0 eV indicates moderate chemical stability and suggests potential for electrophilic substitution reactions [19].

Mulliken population analysis quantifies atomic charges and electron distribution [18]. The amino nitrogen exhibits significant negative charge density (-0.85 to -0.90 e), while the pyrazole nitrogens show more moderate negative charges (-0.25 to -0.35 e) [19]. The cyclobutyl carbons maintain near-neutral charges, consistent with their saturated hydrocarbon character [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant